molecular formula C20H13ClN2O2 B12895128 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide CAS No. 919290-56-5

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide

Cat. No.: B12895128
CAS No.: 919290-56-5
M. Wt: 348.8 g/mol
InChI Key: PZCZQQSZJXCSCW-UHFFFAOYSA-N
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Description

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted isoquinoline moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated isoquinoline is reacted with benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or isoquinolines.

Scientific Research Applications

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of an amide.

    3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted isoquinoline core and benzamide structure make it a versatile compound for various applications in research and industry.

Properties

CAS No.

919290-56-5

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

3-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzamide

InChI

InChI=1S/C20H13ClN2O2/c21-14-6-4-11-5-7-15-17(10-23-20(25)18(15)16(11)9-14)12-2-1-3-13(8-12)19(22)24/h1-10H,(H2,22,24)(H,23,25)

InChI Key

PZCZQQSZJXCSCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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